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molecular formula C9H11NO B8704311 Benzaldehyde, 3,5-dimethyl-, oxime

Benzaldehyde, 3,5-dimethyl-, oxime

Cat. No. B8704311
M. Wt: 149.19 g/mol
InChI Key: IZVOVGWUSRNAMC-UHFFFAOYSA-N
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Patent
US08895306B2

Procedure details

A 2 L round bottom flask was set up with a mechanical stirrer, thermometer, N2 inlet and reflux condensor. A solution of 3,5-dimethyl-benzaldehyde (70 g. 522 mmol) in 300 mL of methanol was added, followed by the addition of sodium acetate (44 g, 536 mmol). Hydroxylamine-HCl (37 g, 532 mmol) was added portion-wise over 5 minutes, during which time the maximum temperature reached without cooling was 27° C. The mixture was stirred for an additional 2 hours at room temperature. TLC (10% ethyl acetate in hexane) indicated the absence of the starting aldehyde and the appearance of oxime. Most of the methanol was removed on a rotary evaporator, resulting in the formation of a precipitate. Ether and water were added to the concentrated suspension, and then the ether layer was collected, dried over MgSO4, and removed on a rotary evaporator. The white crystalline material was air-dried, resulting in 77 g (100%) of 3,5-dimethyl-benzaldehyde oxime. 1H-NMR (300 MHz, CDCl3) δ (ppm): 8.09 (s, 1H), 7.22 (s, 2H), 7.05 (s, 1H), 2.33 (s, 6H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[CH:5]=O.C([O-])(=O)C.[Na+].Cl.[NH2:17][OH:18].C(OCC)(=O)C>CO.CCCCCC.O.CCOCC>[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[CH:5]=[N:17][OH:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
CC=1C=C(C=O)C=C(C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
44 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
37 g
Type
reactant
Smiles
Cl.NO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L round bottom flask was set up with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, N2 inlet and reflux condensor
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
was 27° C
CUSTOM
Type
CUSTOM
Details
Most of the methanol was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
CUSTOM
Type
CUSTOM
Details
the ether layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The white crystalline material was air-dried
CUSTOM
Type
CUSTOM
Details
resulting in 77 g (100%) of 3,5-dimethyl-benzaldehyde oxime

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=1C=C(C=NO)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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